

Application of Deuterated Lansoprazole Sulfone N-oxide in Bioanalytical Research

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Compound of Interest

Compound Name: *Lansoprazole sulfone N-oxide*

Cat. No.: *B194816*

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Application Notes

Deuterated **Lansoprazole sulfone N-oxide** (Lansoprazole-d4 Sulfone N-oxide) is a stable isotope-labeled analog of **Lansoprazole sulfone N-oxide**, a metabolite and known impurity of the proton pump inhibitor, Lansoprazole.[1][2] Its primary and most critical application in research and drug development is as an internal standard (IS) for quantitative bioanalysis.[3] The incorporation of four deuterium atoms results in a mass shift that allows for its differentiation from the endogenous analyte by mass spectrometry, without significantly altering its chemical and physical properties.

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This is because it closely mimics the analyte of interest throughout the entire analytical process, including sample extraction, chromatographic retention, and ionization. By doing so, it effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to enhanced accuracy, precision, and robustness of the analytical method.[4]

Deuterated **Lansoprazole sulfone N-oxide** is particularly valuable in pharmacokinetic studies of Lansoprazole, where accurate measurement of the parent drug and its metabolites in biological matrices like plasma is essential. While Lansoprazole is primarily metabolized by CYP2C19 to 5-hydroxylansoprazole and by CYP3A4 to lansoprazole sulfone, the N-oxide

metabolite can also be formed.[5][6] Therefore, an internal standard that is structurally and chemically similar to these metabolites is highly desirable for their simultaneous quantification.

Lansoprazole Metabolism and Pharmacokinetics

Lansoprazole undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[5][6] The main metabolic pathways involve hydroxylation of the benzimidazole ring and oxidation of the sulfinyl group to a sulfone.[5] The resulting primary metabolites are 5-hydroxy lansoprazole and lansoprazole sulfone.[7] These metabolites can be further conjugated and excreted. The pharmacokinetic parameters of Lansoprazole and its major metabolites are summarized in the table below.

Table 1: Pharmacokinetic Parameters of Lansoprazole and its Major Metabolites in Healthy Adults

Parameter	Lansoprazole	5-hydroxy Lansoprazole	Lansoprazole Sulfone
Tmax (h)	~1.7 - 2.0	~2.1	~1.9
Cmax (ng/mL)	~1047	~111.2	~66.6
t1/2 (h)	~1.3 - 2.1	~2.31	~2.52
AUC0-24 (ng·h/mL)	~3388	~317.0	~231.9

Data compiled from multiple sources. Actual values may vary depending on the study population and conditions.

Bioanalytical Method Performance

The use of a deuterated internal standard like Lansoprazole-d4 Sulfone N-oxide is crucial for developing robust and reliable bioanalytical methods that meet regulatory standards. Below is a summary of typical performance characteristics for LC-MS/MS methods used to quantify Lansoprazole in human plasma.

Table 2: Typical Performance Characteristics of a Validated LC-MS/MS Method for Lansoprazole Quantification

Validation Parameter	Typical Performance
Linearity Range	1 - 2000 ng/mL
Correlation Coefficient (r^2)	≥ 0.99
Lower Limit of Quantification (LLOQ)	0.5 - 5.5 ng/mL
Intra-day Precision (%CV)	$< 15\%$
Inter-day Precision (%CV)	$< 15\%$
Accuracy (% Bias)	Within $\pm 15\%$
Recovery	$> 85\%$

Data represents typical values from validated methods and may vary based on the specific protocol.^[8]

Experimental Protocols

Protocol 1: Quantification of Lansoprazole in Human Plasma using LC-MS/MS with Deuterated Lansoprazole Sulfone N-oxide as an Internal Standard

This protocol describes a representative method for the determination of Lansoprazole in human plasma using protein precipitation for sample cleanup and LC-MS/MS for detection.

1. Materials and Reagents

- Lansoprazole reference standard
- Lansoprazole-d4 Sulfone N-oxide (Internal Standard)
- HPLC-grade methanol and acetonitrile
- Ammonium formate
- Formic acid

- Human plasma (with anticoagulant, e.g., K2EDTA)
- Ultrapure water

2. Preparation of Stock and Working Solutions

- Lansoprazole Stock Solution (1 mg/mL): Accurately weigh ~10 mg of Lansoprazole and dissolve in 10 mL of methanol.
- Internal Standard Stock Solution (1 mg/mL): Accurately weigh ~1 mg of Lansoprazole-d4 Sulfone N-oxide and dissolve in 1 mL of methanol.
- Lansoprazole Working Solutions: Prepare serial dilutions of the Lansoprazole stock solution in 50:50 (v/v) methanol:water to create calibration standards (e.g., 1 to 2000 ng/mL) and quality control (QC) samples (e.g., low, mid, and high concentrations).
- Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution in 50:50 (v/v) methanol:water.

3. Sample Preparation (Protein Precipitation)

- Label microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.
- To 100 μ L of plasma in each tube, add 20 μ L of the Internal Standard Working Solution (50 ng/mL). For the blank sample, add 20 μ L of 50:50 methanol:water.
- Vortex briefly to mix.
- Add 300 μ L of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
- Inject an aliquot (e.g., 5-10 μ L) into the LC-MS/MS system.

4. Liquid Chromatography Conditions

- LC System: A high-performance or ultra-high-performance liquid chromatography system.
- Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 μ m).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Flow Rate: 0.4 mL/min.
- Gradient:
 - 0-0.5 min: 20% B
 - 0.5-2.5 min: 20% to 90% B
 - 2.5-3.0 min: 90% B
 - 3.0-3.1 min: 90% to 20% B
 - 3.1-4.0 min: 20% B (re-equilibration)
- Column Temperature: 40°C.

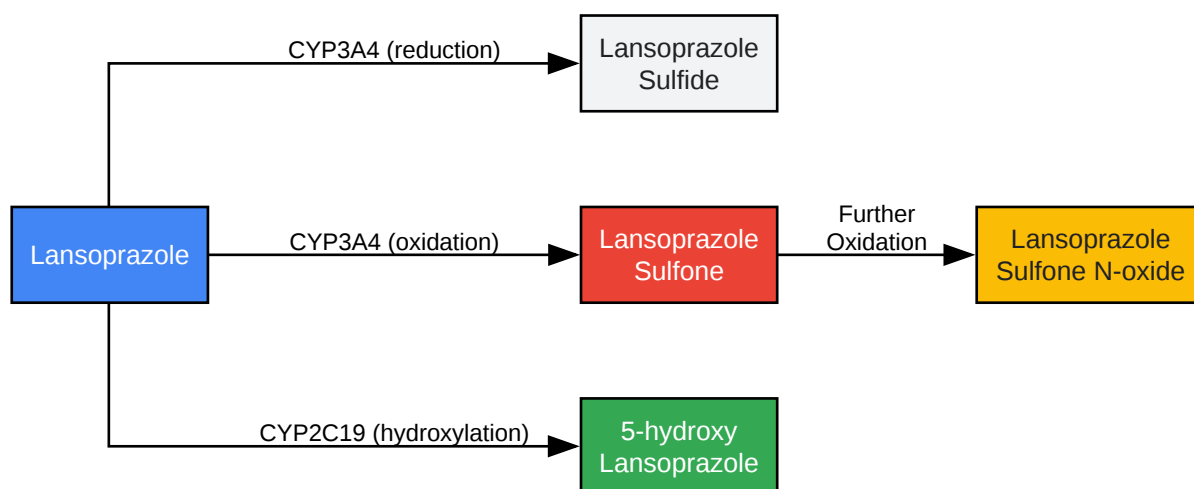
5. Mass Spectrometry Conditions

- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI), positive mode.
- Multiple Reaction Monitoring (MRM) Transitions:

Compound	Precursor Ion (m/z)	Product Ion (m/z)
Lansoprazole	370.1	252.1
Lansoprazole Sulfone	386.1	150.0
5-hydroxy Lansoprazole	386.1	268.1
Lansoprazole-d4 Sulfone N-oxide (IS)	406.4	154.0

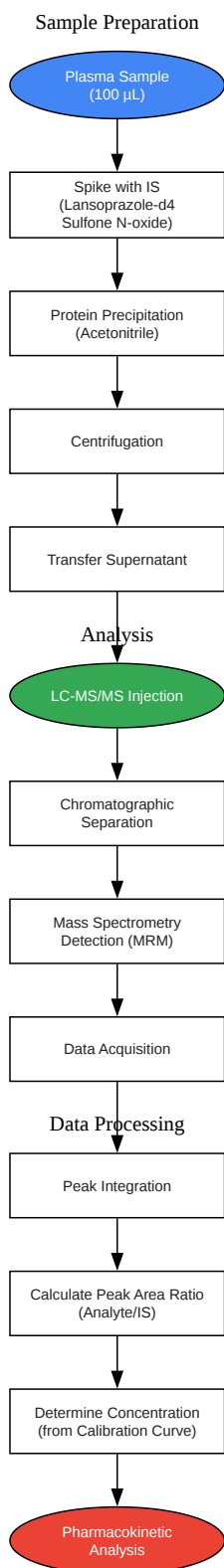
Note: The MRM transition for Lansoprazole-d4 Sulfone N-oxide is proposed based on its molecular weight and common fragmentation patterns of benzimidazole compounds. The exact product ion and collision energy should be optimized for the specific instrument used.

Visualizations



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Caption: Metabolic pathway of Lansoprazole.



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Caption: Experimental workflow for bioanalysis.

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